

Meta-analysis of Buflomedil Hydrochloride for Intermittent Claudication: A Comparative Guide

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Compound of Interest

Compound Name: *Buflomedil Hydrochloride*

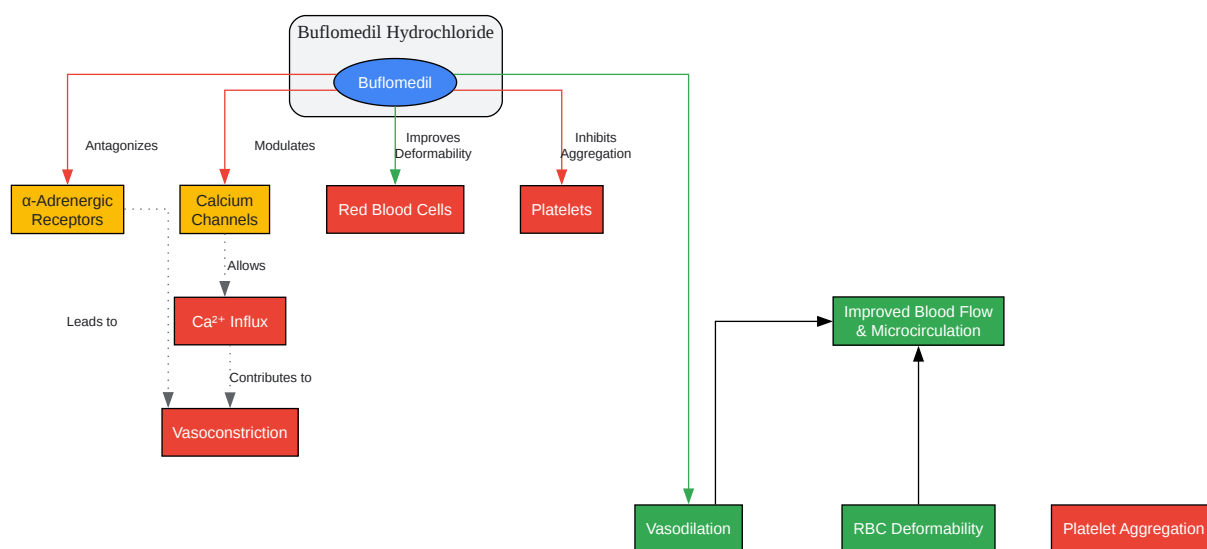
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This guide provides a meta-analysis of clinical trial data for **Buflomedil Hydrochloride**, focusing on its application in treating intermittent claudication (IC), a common symptom of peripheral arterial disease (PAD). The information is intended for researchers, scientists, and drug development professionals, offering a comparative look at its efficacy and mechanism of action.

Mechanism of Action

Buflomedil Hydrochloride exerts its therapeutic effects through a multi-faceted mechanism primarily aimed at improving blood flow in the microcirculation. Its actions include alpha-adrenergic receptor antagonism, modulation of calcium channels, and favorable effects on blood rheology.^{[1][2]} By blocking alpha-1 and alpha-2 adrenergic receptors, buflomedil inhibits vasoconstriction, leading to vasodilation and increased blood flow.^[2] It also modulates calcium channels in vascular smooth muscle cells, reducing calcium influx and further promoting relaxation and vasodilation.^[2] Additionally, buflomedil improves blood flow characteristics by enhancing red blood cell deformability and inhibiting platelet aggregation.^{[1][2]}



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Caption: Mechanism of Action of **Buflomedil Hydrochloride**.

Efficacy in Intermittent Claudication

Meta-analyses of randomized, double-blind, placebo-controlled trials have evaluated the efficacy of buflomedil in improving walking distance for patients with intermittent claudication. The primary endpoints in these studies were typically pain-free walking distance (PFWD) and maximum walking distance (MWD), measured by standardized treadmill tests.

A Cochrane review, updated in 2013, included two randomized controlled trials with a total of 127 participants.[3][4] Both trials demonstrated moderate, statistically significant improvements

in PFWD and MWD for patients treated with buflomedil compared to placebo.[3][4] One of these trials exclusively involved a diabetic population.[3] However, the authors of the review noted that the evidence is limited due to the poor quality of many excluded trials and the potential for publication bias.[3][4]

The larger LIMB trial, which enrolled 2,078 patients, also showed a significant improvement in initial claudication distance for the buflomedil group compared to placebo.[5][6][7]

Table 1: Meta-analysis of Buflomedil vs. Placebo on Walking Distance in Intermittent Claudication

Outcome Measure	Weighted Mean Difference (WMD)	95% Confidence Interval (CI)	Notes	Reference
Pain-Free Walking Distance (PFWD)	75.1 m	20.6 to 129.6	Statistically significant improvement.	[3] [4]
Pain-Free Walking Distance (PFWD) - Diabetic Population	80.6 m	3.0 to 158.2	Statistically significant improvement in a wholly diabetic population.	[3] [4]
Maximum Walking Distance (MWD)	80.7 m	9.4 to 152	Statistically significant improvement with wide confidence intervals.	[3] [4]
Maximum Walking Distance (MWD) - Diabetic Population	171.4 m	51.3 to 291.5	Statistically significant improvement with wide confidence intervals in a wholly diabetic population.	[3] [4]

Table 2: Key Findings from the LIMB Trial

Outcome Measure	Buflomedil Group	Placebo Group	p-value	Reference
Median Relative Change in Initial Claudication Distance	+49%	0%	Not Reported	[6]
Median Relative Change in Ankle-Brachial Index (ABI)	+9.2%	-3.6%	Not Reported	[5][6]
Primary Composite Endpoint ¹	9.1%	12.4%	0.019	[5]

¹Composite of clinical deterioration, fatal/non-fatal cardiovascular events, lower limb surgery/angioplasty, and amputation.[5]

Clinical Trial Methodology

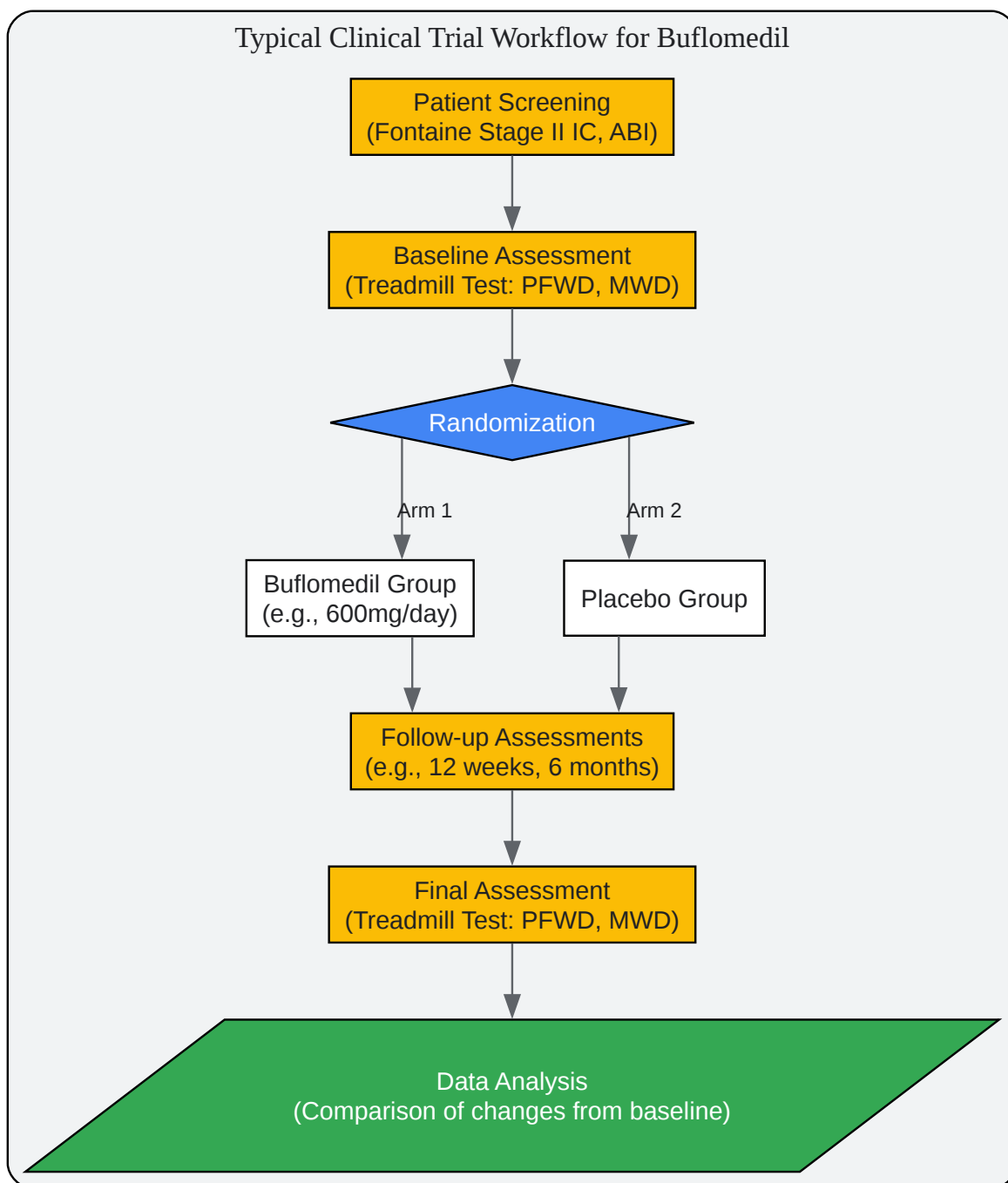
The clinical trials included in the meta-analyses generally followed a randomized, double-blind, placebo-controlled design.

Experimental Protocols:

- **Patient Population:** Patients were typically diagnosed with intermittent claudication, corresponding to Fontaine stage II of peripheral arterial occlusive disease.[3][4][7] The LIMB trial specifically included patients with an ankle-brachial index (ABI) between 0.3 and 0.8.[5][7]
- **Intervention:** Oral administration of buflomedil, with dosages often around 600 mg daily, compared to a matching placebo.[8] In the LIMB trial, the dose was adjusted based on creatinine clearance.[5][6][7]
- **Primary Outcome Assessment:** The primary efficacy measures were the pain-free and maximum walking distances. These were assessed using a standardized treadmill exercise

test.[3][4][7] However, specific protocols, including treadmill speed and grade, were not always uniformly reported across all studies. The LIMB trial was noted to have used clinically estimated walking distances rather than treadmill tests.[7]

- Duration: Treatment duration in the trials varied, with some lasting 12 weeks and others, like the LIMB trial, having a median follow-up of 2.75 years.[6][7][8]



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Caption: Generalized workflow of a randomized controlled trial for Buflomedil.

Conclusion

The available meta-analysis data suggests that **Buflomedil Hydrochloride** provides a modest but statistically significant benefit in improving walking distances for patients with intermittent claudication, including those with diabetes. The LIMB trial also indicated a reduction in a composite of cardiovascular and limb-related events. However, the overall evidence base is limited by the quality of some studies and potential publication bias. The multifaceted mechanism of action, involving vasodilation and improved blood rheology, provides a strong rationale for its use in peripheral arterial disease. For drug development professionals, these findings highlight the potential of targeting these pathways, while also underscoring the need for robust, high-quality clinical trials with standardized and objective outcome measures. It is also important to note that safety concerns have been raised regarding buflomedil's narrow therapeutic range.

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